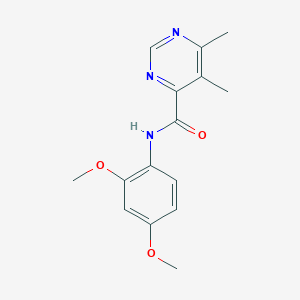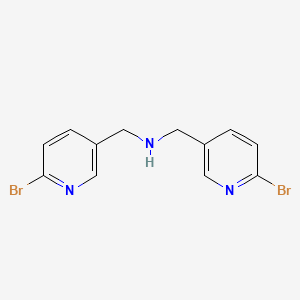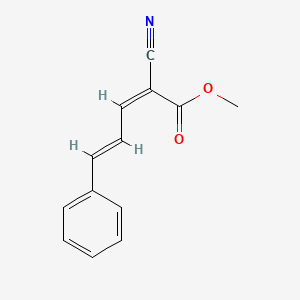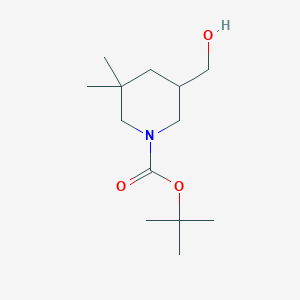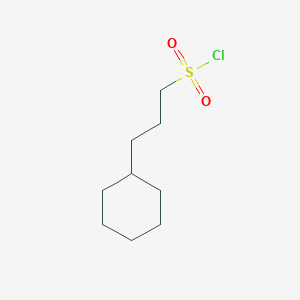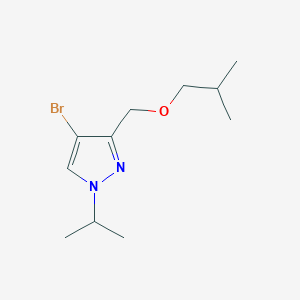
4-bromo-3-(isobutoxymethyl)-1-isopropyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-bromo-3-(isobutoxymethyl)-1-isopropyl-1H-pyrazole, also known as BIMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a pyrazole derivative that has a bromine atom at the 4th position, an isopropyl group at the 1st position, and an isobutoxymethyl group at the 3rd position.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis and Transformation of Derivatives : 4-Bromo derivatives of pyrazoles, such as 4-bromo-1-phenyl-1H-pyrazol-3-ol, have been used in various synthesis processes. These derivatives serve as precursors for further chemical transformations, including the creation of bipyrazolyl derivatives with potential antimicrobial activities (Pundeer et al., 2013).
Chemical Reactivity and Functionalization : Research on 4-bromo substituted pyrazoles, such as 4-bromo-1-phenyl-sulphonylpyrazole, has led to the development of methods for the regioselective functionalization of these compounds, creating a pathway for the synthesis of various substituted pyrazoles (Heinisch et al., 1990).
Structural Analysis and Tautomerism : Studies on the structure and tautomerism of 4-bromo substituted 1H-pyrazoles, such as 3,4-dibromo-5-phenyl-1H-pyrazole, have provided insights into their behavior in different states (solid and solution) and the impact of substituents on their tautomeric forms (Trofimenko et al., 2007).
Biological Applications
Antimicrobial Properties : Certain 4-bromo pyrazole derivatives have been found to possess significant antimicrobial properties, making them potential candidates for pharmaceutical applications. For instance, bromination of certain pyrazole derivatives has been shown to produce compounds with antibacterial and antifungal activities (Pundeer et al., 2013).
Insecticidal and Fungicidal Activities : Novel 3-bromo pyrazole derivatives have been synthesized and evaluated for their insecticidal and fungicidal activities. These studies are indicative of the potential utility of these compounds in agriculture and pest control (Zhu et al., 2014).
Chemical Libraries for New Entities : The N-arylation of 3-alkoxypyrazoles, including those with bromo substituents, has been studied for the preparation of new chemical entities. This research is crucial for developing diverse chemical libraries useful in drug discovery and development (Guillou et al., 2010).
properties
IUPAC Name |
4-bromo-3-(2-methylpropoxymethyl)-1-propan-2-ylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BrN2O/c1-8(2)6-15-7-11-10(12)5-14(13-11)9(3)4/h5,8-9H,6-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNYDNTXTBSBBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC1=NN(C=C1Br)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((4-fluorophenyl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2429540.png)
![3,6-Dichloro-N-[1-(2-fluorophenyl)pyrazol-4-YL]pyridine-2-carboxamide](/img/structure/B2429541.png)
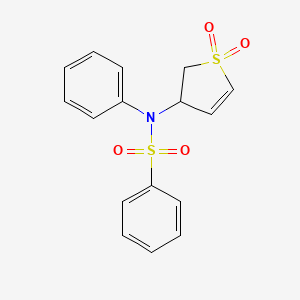


![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2429546.png)
![N-[1H-Indol-3-yl-(4-methoxyphenyl)methyl]hydroxylamine](/img/structure/B2429548.png)
![1-(2-fluorophenyl)-N-[1-(4-fluorophenyl)ethyl]-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2429549.png)
![1-(3-chlorophenyl)-6-(2-morpholino-2-oxoethyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2429551.png)
